molecular formula C17H22O7 B14752159 6-O-Acetylcoriatin

6-O-Acetylcoriatin

Cat. No.: B14752159
M. Wt: 338.4 g/mol
InChI Key: RCDCUCSJAPPGHK-ZCYZFREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Acetylcoriatin is a chemical compound belonging to the class of natural products known as flavonoids. It is characterized by its complex molecular structure, which includes a spirocyclic framework and multiple oxygen-containing functional groups. The compound is derived from certain plant extracts and has shown potential in various scientific and medical applications.

Preparation Methods

The preparation of 6-O-Acetylcoriatin is not extensively documented, but it is generally obtained through the extraction and purification of plant materials. One common method involves isolating the compound from flavonoid-rich plants, followed by a series of chromatographic techniques to purify it. Industrial production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.

Chemical Reactions Analysis

6-O-Acetylcoriatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent compound, coriatin.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and stability of spirocyclic flavonoids.

    Biology: The compound has shown potential in modulating biological pathways and has been investigated for its antioxidant properties.

    Medicine: Preliminary studies suggest that 6-O-Acetylcoriatin may have therapeutic effects in the treatment of cardiovascular diseases, diabetes, and cancer.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-O-Acetylcoriatin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.

Comparison with Similar Compounds

6-O-Acetylcoriatin can be compared with other flavonoids such as quercetin, kaempferol, and rutin. While these compounds share a similar flavonoid backbone, this compound is unique due to its spirocyclic structure and acetyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities.

Similar Compounds

  • Quercetin
  • Kaempferol
  • Rutin

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1S,2R,3S,5R,6R,7R,9R,12S)-12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3/t8-,9-,10-,11-,12+,15+,16-,17+/m1/s1

InChI Key

RCDCUCSJAPPGHK-ZCYZFREISA-N

Isomeric SMILES

CC(=O)O[C@]12[C@@H]3[C@@H]([C@@H](C[C@]1([C@@]4(CO4)[C@H]5[C@@H]2O5)C)OC3=O)C(C)(C)O

Canonical SMILES

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O

Origin of Product

United States

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